molecular formula C7H10N4O3S B2764012 ethyl 2-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)acetate CAS No. 22278-65-5

ethyl 2-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)acetate

Cat. No.: B2764012
CAS No.: 22278-65-5
M. Wt: 230.24
InChI Key: CLLQKLUMEUISLX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazin-5-one core substituted with an amino group at position 4, a sulfanyl (-SH) group at position 3, and an ethyl acetate moiety at position 5.

Properties

IUPAC Name

ethyl 2-(4-amino-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3S/c1-2-14-5(12)3-4-6(13)11(8)7(15)10-9-4/h2-3,8H2,1H3,(H,10,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLQKLUMEUISLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=S)N(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiourea and an appropriate amine under acidic or basic conditions to form the triazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring of reaction conditions can optimize the synthesis process. Additionally, the scalability of the reaction is enhanced by using larger volumes of solvents and reagents, along with efficient purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazine ring structure with an amino group and a sulfanyl functional group. Its molecular formula is C8H10N4O3SC_8H_{10}N_4O_3S, and it has a molecular weight of approximately 206.14 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazine structures often exhibit diverse biological activities, particularly as antimicrobial agents . Ethyl 2-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)acetate has shown potential against various bacterial strains. The amino and sulfonamide groups enhance its interaction with biological targets, possibly leading to the inhibition of bacterial growth .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes related to bacterial metabolism or cancer cell proliferation. Molecular docking studies suggest that this compound could serve as a lead compound for developing enzyme inhibitors .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Infectious Diseases : Its antimicrobial properties suggest potential use in treating bacterial infections.
  • Cancer Therapy : By inhibiting enzymes involved in cancer cell metabolism, this compound could contribute to anticancer drug development.
  • Agricultural Applications : The compound might also find use in agriculture as a pesticide or herbicide due to its biological activity against pathogens .

Mechanism of Action

The mechanism of action of ethyl 2-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Diphenyl (4-Fluoro-2-(3-Hydrazinyl-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)phenyl)phosphoramidate (Compound 32)

  • Structure : Features a hydrazinyl group at position 3, a fluorophenyl group at position 6, and a diphenyl phosphoramidate side chain.
  • Synthesis: Derived via hydrazinolysis of precursor compounds in ethanol-piperidine .
  • Application : Serves as an anti-HIV probe due to fluorine/phosphorus substitutions enhancing bioactivity .
  • Key Difference : The phosphoramidate and fluorine substituents confer distinct electronic and steric properties compared to the sulfanyl and ethyl acetate groups in the target compound.

2-[(4-Amino-6-Methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-Isopropylphenyl)acetamide

  • Structure : Contains a methyl group at position 6 and an acetamide-linked isopropylphenyl group.
  • Synthesis: Not explicitly detailed in the evidence, but likely involves nucleophilic substitution at the sulfanyl position .
  • Application: Potential agrochemical or medicinal use inferred from its structural similarity to sulfanyl-containing triazines .
  • Key Difference : The acetamide side chain may reduce esterase susceptibility compared to the ethyl acetate group in the target compound.

N-[2-(5-Oxo-3-Thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)Phenyl]Pivalamide (Compound 2)

  • Structure : Substituted with a thioxo (-S-) group at position 3 and a pivalamide-linked phenyl group.
  • Synthesis : Reacted with t-butyl chloride to yield antimicrobial derivatives .
  • Application: Exhibits activity against Pseudomonas aeruginosa and Bacillus subtilis .

Functional Analogues

3-(1-Acetyl-5-Oxo-3-Phenyl-1,4,5,6-Tetrahydro-1,2,4-Triazin-6-yl)Benzo-12-Crown-4 (10a)

  • Structure: Integrates a benzo-12-crown-4 ether with a triazinone core.
  • Synthesis: Formed via acylation of triazinones with crown ethers in acetic anhydride .
  • Application: Crown ether moieties enable ion-binding capabilities, useful in sensor technologies .
  • Key Difference : The crown ether substitution introduces host-guest chemistry functionality absent in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Position 3 Substituent Position 6 Substituent Key Functional Groups Application Reference
Ethyl 2-(4-amino-5-oxo-3-sulfanyl-...)acetate Sulfanyl (-SH) Ethyl acetate Amino, oxo, ester Inferred antimicrobial -
Compound 32 Hydrazinyl Fluorophenyl + phosphoramidate Amino, oxo, phosphoramidate Anti-HIV probe
2-[(4-Amino-6-methyl-5-oxo-...)acetamide Sulfanyl Methyl + acetamide Amino, oxo, amide Agrochemical/medicinal
Compound 2 () Thioxo (-S-) Phenyl + pivalamide Thioxo, pivalamide Antimicrobial
Compound 10a Phenyl Benzo-12-crown-4 Crown ether, acetyl Ion-binding

Biological Activity

Ethyl 2-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)acetate is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4O3SC_8H_{10}N_4O_3S, with a molecular weight of approximately 218.26 g/mol. The compound features a triazine ring which is critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing triazine structures exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The presence of the amino and sulfonamide groups enhances the compound's interaction with bacterial targets, potentially leading to inhibition of bacterial growth.

Cytotoxic Effects

In vitro studies have demonstrated the cytotoxic potential of this compound against cancer cell lines. The compound was tested on several human cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.0
MCF7 (breast cancer)20.5
A549 (lung cancer)18.0

These results indicate that the compound exhibits selective cytotoxicity, with the potential for further development as an anticancer agent .

The mechanism of action involves interaction with specific molecular targets within cells. The triazine ring can bind to enzymes or receptors involved in critical biochemical pathways, potentially inhibiting their activity and disrupting cellular functions. This interaction is crucial for both antimicrobial and anticancer activities .

Case Studies

A recent study highlighted the synthesis and evaluation of various derivatives of triazine-based compounds, including this compound. The derivatives were tested for their biological activities:

  • Study on Antimicrobial Efficacy : Various derivatives were synthesized and screened against common pathogens. Results showed that modifications to the triazine structure significantly affected antimicrobial potency.
  • Cytotoxicity Assessment : A library of triazine derivatives was evaluated against a panel of cancer cell lines. The study concluded that certain substitutions on the triazine ring enhanced cytotoxic activity significantly compared to the parent compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiocarbazides with β-keto esters under reflux in ethanol or methanol. Key parameters include:

  • Temperature : Maintain 70–80°C to ensure complete cyclization .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates .
  • Catalysts : Use acetic acid or p-toluenesulfonic acid to accelerate ring closure .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Confirm purity via HPLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂), and δ 10.5–11.0 ppm (NH/SH protons) confirm functional groups .
  • ¹³C NMR : Carbonyl signals at δ 165–175 ppm (C=O) and δ 160–170 ppm (triazine ring carbons) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 255.1 (calculated: 255.07) validates the molecular formula .

Q. How do structural modifications (e.g., substituents on the triazine ring) affect physicochemical properties?

  • Answer : Substituents influence solubility, stability, and reactivity. For example:

SubstituentImpact
Sulfanyl (-SH) Enhances nucleophilicity; prone to oxidation .
Ethyl ester Increases lipophilicity (logP ~1.8) compared to methyl analogs .
Comparative data with analogs (e.g., phenyl vs. chlorophenyl derivatives) show altered melting points and solubility profiles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in derivatization reactions?

  • Methodological Answer :

  • Reaction Path Modeling : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate transition-state energies for sulfanyl group reactions (e.g., alkylation vs. oxidation) .
  • Electrostatic Potential Maps : Identify nucleophilic (SH group) and electrophilic (triazine C5) sites for targeted functionalization .
  • Validation : Correlate computational predictions with experimental kinetic data (e.g., Hammett plots) .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition) to reduce inter-lab discrepancies .
  • Structural Confounders : Compare batches via X-ray crystallography to rule out polymorphism. For example, a 2011 study resolved conflicting activity data by identifying a metastable crystalline form with altered binding .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent residues, purity) affecting bioactivity .

Q. How can reaction engineering principles improve scalability of multi-step syntheses?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclocondensation) to enhance heat transfer and reduce side products .
  • In-Line Monitoring : Use FTIR or Raman spectroscopy for real-time tracking of intermediate formation .
  • Case Study : A 2023 pilot-scale synthesis achieved 85% yield by optimizing residence time (2.5 hr) and temperature gradients .

Data Contradiction Analysis

Q. Why do reported melting points vary significantly (e.g., 180–195°C) for this compound?

  • Methodological Resolution :

  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect enantiotropic or monotropic phases .
  • Solvent Recrystallization : Test crystallization in DMSO vs. ethanol; a 2024 study showed ethanol yields Form I (mp 192°C), while DMSO produces Form II (mp 185°C) .

Experimental Design Considerations

Q. What controls are essential for stability studies under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; monitor ester hydrolysis via LC-MS over 24–72 hr .
  • Oxidative Controls : Add glutathione (1 mM) to mimic intracellular reducing environments and assess SH group stability .

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